molecular formula C15H23NO4S B6964820 N-[(4-methoxyoxan-4-yl)methyl]-1-(4-methylsulfonylphenyl)methanamine

N-[(4-methoxyoxan-4-yl)methyl]-1-(4-methylsulfonylphenyl)methanamine

Cat. No.: B6964820
M. Wt: 313.4 g/mol
InChI Key: ZZISZZIGZJSZFB-UHFFFAOYSA-N
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Description

N-[(4-methoxyoxan-4-yl)methyl]-1-(4-methylsulfonylphenyl)methanamine is a synthetic organic compound characterized by its unique structural components It features a methoxyoxane ring, a methylsulfonylphenyl group, and a methanamine moiety

Properties

IUPAC Name

N-[(4-methoxyoxan-4-yl)methyl]-1-(4-methylsulfonylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-19-15(7-9-20-10-8-15)12-16-11-13-3-5-14(6-4-13)21(2,17)18/h3-6,16H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZISZZIGZJSZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)CNCC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyoxan-4-yl)methyl]-1-(4-methylsulfonylphenyl)methanamine typically involves multiple steps:

  • Formation of the Methoxyoxane Ring: : The initial step involves the synthesis of the 4-methoxyoxane ring. This can be achieved through the reaction of tetrahydropyran with methanol under acidic conditions to introduce the methoxy group at the 4-position.

  • Attachment of the Methylsulfonylphenyl Group: : The next step involves the introduction of the 4-methylsulfonylphenyl group. This can be done through a nucleophilic aromatic substitution reaction where a suitable precursor, such as 4-chloromethylsulfonylbenzene, reacts with the methoxyoxane intermediate.

  • Formation of the Methanamine Moiety: : The final step is the introduction of the methanamine group. This can be achieved through reductive amination, where the intermediate compound reacts with formaldehyde and ammonia or a primary amine under reducing conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyoxan-4-yl)methyl]-1-(4-methylsulfonylphenyl)methanamine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

  • Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which may reduce the sulfonyl group to a sulfide.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the methoxyoxane ring or the methylsulfonylphenyl group, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium or platinum catalysts.

    Substitution: Sodium hydride, organolithium reagents, and Grignard reagents under anhydrous conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-methoxyoxan-4-yl)methyl]-1-(4-methylsulfonylphenyl)methanamine has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

  • Biology: : The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

  • Industry: : The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which N-[(4-methoxyoxan-4-yl)methyl]-1-(4-methylsulfonylphenyl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyoxane ring and methylsulfonylphenyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methoxyphenyl)methyl]-1-(4-methylsulfonylphenyl)methanamine: Similar structure but with a methoxyphenyl group instead of a methoxyoxane ring.

    N-[(4-methoxyoxan-4-yl)methyl]-1-(4-chlorophenyl)methanamine: Similar structure but with a chlorophenyl group instead of a methylsulfonylphenyl group.

Uniqueness

N-[(4-methoxyoxan-4-yl)methyl]-1-(4-methylsulfonylphenyl)methanamine is unique due to the presence of both the methoxyoxane ring and the methylsulfonylphenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.

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